Regiospecific Synthetic Accessibility: Coupling Yield Advantage vs. 6‑Isopropylamino Isomer
The target compound places the isopropylamino group at the pyridine 5‑position, distal to the boronic acid at the 3‑position, minimizing steric hindrance around the boron center. The closest positional isomer, (6‑(isopropylamino)pyridin‑3‑yl)boronic acid (CAS 443339‑44‑4), bears the amino substituent adjacent to the boronic acid, which is known to retard transmetalation in Suzuki couplings on pyridine scaffolds [1]. Although published head‑to‑head yield data for this exact pair are absent, cross‑study comparisons of analogous pyridinylboronic acids indicate that increased steric congestion at the boron‑bearing carbon lowers coupling yields by 15–25 % under standard Pd(PPh₃)₄/Na₂CO₃ conditions [2].
| Evidence Dimension | Expected Suzuki coupling yield (relative to unhindered isomer) |
|---|---|
| Target Compound Data | Predicted higher yield due to reduced steric demand at C3 (no ortho substituent); analog data suggest >80 % for similarly unhindered 3‑pyridinylboronic acids. |
| Comparator Or Baseline | (6‑(isopropylamino)pyridin‑3‑yl)boronic acid (CAS 443339‑44‑4): ortho‑amino group introduces steric hindrance; structurally related 2‑aminopyridin‑3‑ylboronic acids report yields of 55–70 % [2]. |
| Quantified Difference | Estimated yield penalty 15–25 % for the sterically hindered isomer. |
| Conditions | Pd(PPh₃)₄ (2 mol%), aq. Na₂CO₃, DME/H₂O, 80 °C (standard Suzuki conditions for pyridinylboronic acids). |
Why This Matters
For procurement, selecting the 5‑isopropylamino regioisomer avoids the steric penalty that compromises coupling efficiency, directly reducing cost per successful reaction in parallel synthesis campaigns.
- [1] Matondo, H., Baboulène, M., Rico-Lattes, I. Synthesis of novel amphiphilic pyridinylboronic acids. Applied Organometallic Chemistry, 2003, 17(4), 239–243. View Source
- [2] Liu, Y., Milo, L. J., Lai, J. H. Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013, (iv), 245–267. View Source
